molecular formula C13H13NO3 B1590524 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-82-6

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1590524
CAS RN: 68301-82-6
M. Wt: 231.25 g/mol
InChI Key: DIIFIVCMZHKOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring.

  • It bears nitrogen atoms at para positions.





  • Synthesis Analysis



    • Several synthetic routes exist for 2H/4H-ch analogs, which exhibit diverse biological activities.

    • Notably, the one-pot synthesis of 2-amino-4H-chromene derivatives has been achieved using various methods.





  • Molecular Structure Analysis



    • The compound consists of a six-membered aromatic ring with an isopropyl group and a carbonyl function.

    • The nitrogen atom is part of the heterocyclic pyran ring.





  • Chemical Reactions Analysis



    • 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can undergo condensation reactions with other compounds, forming Schiff base ligands or complexes.





  • Physical And Chemical Properties Analysis



    • Molecular Formula: C13H13NO3

    • Average Mass: 231.25 g/mol




  • Scientific Research Applications

    Synthesis and Chemical Properties

    2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde serves as a versatile precursor in the synthesis of a variety of chemically and biologically significant molecules through multicomponent reactions. For instance, Baral et al. (2016) reported a catalyst- and solvent-free thermal multicomponent approach for constructing diverse polysubstituted 2-aminopyridines, showcasing the compound's role in facilitating efficient synthesis routes that proceed via Knoevenagel condensation, nucleophilic addition, and intramolecular Michael addition (Baral, Sharma, Akhtar, & Lee, 2016). This methodology is not only eco-friendly but also yields products with potential antibacterial activities.

    El Azab, Youssef, and Amin (2014) utilized a related compound in microwave-assisted synthesis to produce novel 2H-Chromene derivatives bearing phenylthiazolidinones, further exploring the compound's utility in generating products with remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).

    Biological Applications

    The derivatives of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde have been investigated for their biological activities, particularly their antimicrobial properties. Research by Osyanin et al. (2020) on the synthesis of chromane-type N,O-acetals via intramolecular addition demonstrates the compound's potential in creating precursors for further chemical transformations with applications in drug development (Osyanin, Osipov, Melnikova, Korzhenko, Semenova, & Klimochkin, 2020).

    Moreover, the work of Lai and Che (2020) on the multicomponent reaction and cyclization strategy for synthesizing chromeno[4,3-b]pyrrol-4(1H)-ones illustrates the compound's role in the assembly of biologically intriguing molecules, highlighting the broad substrate scope and potential for generating diverse polycyclic fused scaffolds (Lai & Che, 2020).

    Safety And Hazards



    • As a research compound, it is not intended for human or veterinary use.

    • For research purposes only.




  • Future Directions



    • Further studies on its biological activities and potential therapeutic applications are warranted.




    I hope this analysis provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde! 🌟


    properties

    IUPAC Name

    2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DIIFIVCMZHKOEF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H13NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50506961
    Record name 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50506961
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    231.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

    CAS RN

    68301-82-6
    Record name 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50506961
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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